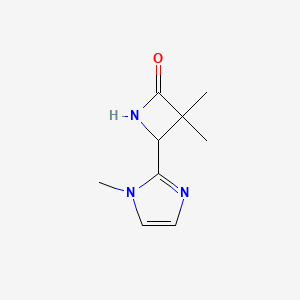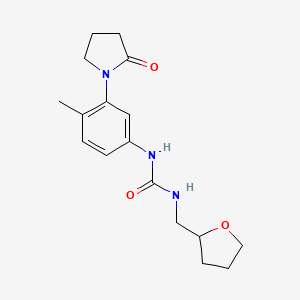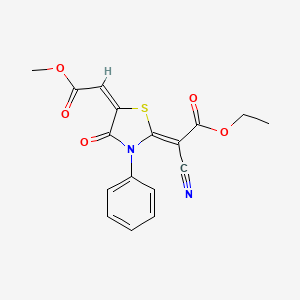
3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a compound with the CAS Number: 1820718-10-2. It has a molecular weight of 179.22 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one”, is an important area in the development of new drugs . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and are used in various commercially available drugs .Molecular Structure Analysis
The molecular structure of “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The compound “3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one” is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has significant implications for drug development and the prediction of drug-drug interactions. Inhibitors like furafylline, montelukast, and ketoconazole have been identified for their selectivity towards specific CYP isoforms, which is crucial for understanding the metabolism of drugs and the potential for interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, and their diverse biological activities, such as insectoacaricidal and antihypertensive effects, highlights the versatility of these compounds in medicinal chemistry. The study emphasizes the importance of the synthesis methods and the potential of these derivatives for developing new therapeutic agents (Abdurakhmanova et al., 2018).
Imidazole Derivatives and Their Antitumor Activity
The antitumor properties of imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed. Some compounds have shown promise in preclinical testing, indicating the potential for the development of new antitumor drugs based on the imidazole scaffold (Iradyan et al., 2009).
Health Benefits of 4,4-Dimethyl Phytosterols
Research on 4,4-dimethyl phytosterols, which are characterized by their disease prevention properties and involvement in the endogenous cannabinoid system, suggests potential therapeutic applications beyond their traditional use. The review calls for further research to confirm their benefits and explore clinical applications (Zhang et al., 2019).
Azole Derivatives as Potent Antibacterial and Antifungal Agents
A comprehensive review of azole derivatives, including imidazole, triazole, and tetrazole, has shown these compounds to possess significant antimicrobial activity. The review discusses the structure-activity relationship and highlights the importance of triazole and imidazole scaffolds in designing antimicrobial compounds (Emami et al., 2022).
Propriétés
IUPAC Name |
3,3-dimethyl-4-(1-methylimidazol-2-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2)6(11-8(9)13)7-10-4-5-12(7)3/h4-6H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLDXQRVBHUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)


![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)

![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)
![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)
![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)

![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)

![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
